Molecular Formula and Mass Shift from 11-Methoxy Substitution
The target compound (CAS 62358-35-4) possesses the molecular formula C₂₂H₂₆N₂O₅ with an average mass of 398.459 Da, which is exactly 30.03 Da (+8.2%) higher than the major Uncaria-derived pentacyclic oxindole alkaloids—uncarine C (pteropodine, CAS 5629-60-7), uncarine D (speciophylline, CAS 4697-68-1), uncarine F (CAS 14019-66-0), and isopteropodine (CAS 5171-37-9)—all of which share the formula C₂₁H₂₄N₂O₄ and an average mass of 368.426 Da . This mass increment corresponds precisely to the replacement of a hydrogen atom with a methoxy group (–OCH₃, Δ = +30 Da) at the C-11 position of the aromatic A-ring. Among compounds sharing the C₂₂H₂₆N₂O₅ formula, the target compound is distinguished from its stereoisomers—11-methoxyuncarine C (caboxine B, CAS 61665-08-5), vineridine (isocaboxine A, CAS 3489-06-3), isocaboxine B (CAS 3382-38-5), and caboxine A (CAS 53851-13-1)—solely by its stereochemical configuration, as discussed in subsequent evidence items .
| Evidence Dimension | Molecular formula and average mass |
|---|---|
| Target Compound Data | C₂₂H₂₆N₂O₅; 398.459 Da |
| Comparator Or Baseline | Uncarine C (pteropodine): C₂₁H₂₄N₂O₄; 368.426 Da; Uncarine D (speciophylline): C₂₁H₂₄N₂O₄; 368.426 Da; Uncarine F: C₂₁H₂₄N₂O₄; 368.426 Da; Isopteropodine: C₂₁H₂₄N₂O₄; 368.426 Da |
| Quantified Difference | Δ = +30.03 Da (+8.2%) versus non-methoxylated analogs; identical MW to other 11-methoxy stereoisomers |
| Conditions | Calculated from molecular formula; verified by mass spectrometry (monoisotopic mass 398.184172 Da for target compound) |
Why This Matters
The +30 Da mass shift is a definitive analytical marker for distinguishing 11-methoxy-bearing alkaloids from non-methoxylated Uncaria alkaloids in LC-MS-based phytochemical profiling, quality control, and metabolomics workflows.
